N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKVROLJMBRYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation.
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to a pyrrolidine ring and a nitrobenzenesulfonamide group. Its molecular formula is C₁₈H₁₈N₄O₄S, and it has a molecular weight of 382.43 g/mol.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. Additionally, the nitro group may contribute to reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of related compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin structures. For instance, derivatives have shown potent inhibition of platelet aggregation with IC₅₀ values in the nanomolar range (e.g., 14.26 nM) . This suggests that this compound may also exhibit similar antiplatelet properties.
Anticancer Potential
Compounds containing the benzodioxin structure have been investigated for their anticancer effects. For example, related compounds were shown to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an important target in cancer therapy. One study reported IC₅₀ values for lead compounds ranging from 0.082 μM to 12 μM against PARP1 . This indicates that this compound could be explored further for its potential as an anticancer agent.
Case Study 1: Antiplatelet Efficacy
In a controlled study involving animal models, a series of 2,3-dihydrobenzodioxin derivatives were administered to assess their antiplatelet effects. The results indicated significant reductions in thrombus formation without affecting coagulation parameters . This suggests that this compound might offer a safer profile compared to traditional antiplatelet drugs.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The study demonstrated that certain derivatives led to increased apoptosis in breast cancer cells when treated with concentrations as low as 5 μM . This reinforces the hypothesis that this compound may possess anticancer properties worthy of further exploration.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 14.26 | Antiplatelet |
| Compound B | Structure B | 0.082 | PARP1 Inhibition |
| Compound C | Structure C | 5 | Cytotoxicity |
Q & A
Q. Q1. What are the critical parameters to optimize in synthesizing N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide?
Methodological Answer: Key parameters include:
- Temperature : Reactions often proceed optimally between room temperature and reflux (e.g., 25–120°C), depending on the reactivity of intermediates. Elevated temperatures may accelerate cyclization but risk decomposition .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitutions, while dichloromethane (DCM) is preferred for acid-sensitive steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water systems) are critical for isolating high-purity product .
Q. Q2. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer: A multi-technique approach is required:
- NMR Spectroscopy : and NMR identify proton and carbon environments, particularly the dihydrobenzo[d]ioxane ring (δ 4.2–4.5 ppm) and sulfonamide protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~475) and nitro group fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone and dioxane rings, critical for SAR studies .
Advanced Research Questions
Q. Q3. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
Methodological Answer: SAR studies should systematically modify:
- Core Scaffolds : Compare activity of the dihydrobenzo[d]ioxane vs. benzofuran or oxazepine analogs to assess ring system contributions .
- Substituents : Test nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on the sulfonamide moiety to optimize receptor binding .
- Stereochemistry : Synthesize enantiomers of the pyrrolidinone ring to determine chiral center effects on activity (e.g., via chiral HPLC separation) .
Experimental Validation : Use enzyme inhibition assays (e.g., COX-2) or cellular models (e.g., cancer cell lines) with IC calculations .
Q. Q4. How can researchers resolve contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Standardize variables like pH, incubation time, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Purity Verification : Re-test compounds using HPLC (>98% purity) to rule out impurities skewing results .
- Mechanistic Follow-Up : Perform kinetic studies (e.g., time-dependent inhibition) or competitive binding assays to confirm target specificity .
Q. Q5. What strategies are recommended for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The sulfonamide group is prone to hydrolysis in acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for aromatic sulfonamides) .
- Light Sensitivity : Conduct accelerated aging under UV light (λ = 254 nm) to assess nitro group photodegradation .
Q. Q6. How can computational methods aid in optimizing reaction pathways for derivatives?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or sulfonamide formation .
- Machine Learning : Train models on existing reaction data (e.g., solvent/ temperature/yield relationships) to predict optimal conditions for novel derivatives .
Q. Q7. What analytical challenges arise in assessing purity, and how can they be mitigated?
Methodological Answer:
- Co-Elution Issues : Use orthogonal methods (HPLC with diode array detection + TLC) to distinguish closely related impurities .
- Nitro Group Interference : Nitrobenzenesulfonamides may quench UV signals; switch to charged aerosol detection (CAD) for accurate quantification .
Experimental Design & Data Analysis
Q. Q8. How should researchers design experiments to optimize reaction conditions using statistical methods?
Methodological Answer:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2 factorial setup to identify significant factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. time) to maximize yield .
- Robustness Testing : Vary parameters ±5% (e.g., reagent stoichiometry) to assess process reproducibility .
Q. Q9. What protocols are recommended for handling hygroscopic or oxygen-sensitive intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
